molecular formula C8H15NO B2990999 [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol CAS No. 2375269-95-5

[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol

Cat. No.: B2990999
CAS No.: 2375269-95-5
M. Wt: 141.214
InChI Key: CSIDCRITTPQUBG-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)-3-bicyclo[310]hexanyl]methanol is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce functional groups, potentially converting ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[3-(Aminomethyl)-3-bicyclo[31

Mechanism of Action

The mechanism by which [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity, and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and can undergo similar chemical reactions.

    Cyclopropylamines: These compounds have a cyclopropyl group attached to an amine, similar to [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol.

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure combined with an aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research areas.

Properties

IUPAC Name

[3-(aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-4-8(5-10)2-6-1-7(6)3-8/h6-7,10H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIDCRITTPQUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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